4-Methylestradiol

説明

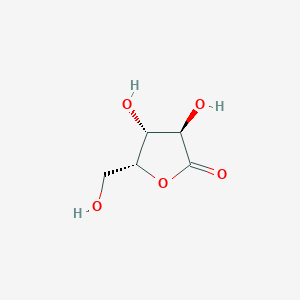

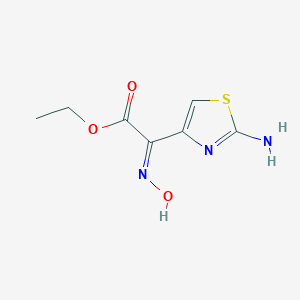

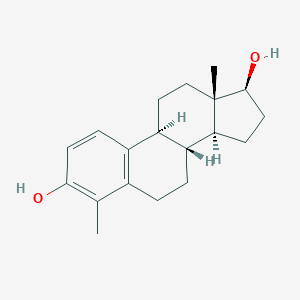

4-Methylestradiol is a derivative of estradiol . It is a synthetic estrane steroid and a derivative of estradiol . It is specifically the derivative of estradiol with a methyl group at the C17α positions .

Synthesis Analysis

The synthesis of 4-Methylestradiol was carried out by reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol . The relative binding affinity of 4-Methylestradiol was found to be 10 and 25% of estradiol at 0 and 25°C, respectively .Molecular Structure Analysis

The molecular formula of 4-Methylestradiol is C19H26O2 . Its average mass is 286.409 Da and its monoisotopic mass is 286.193268 Da .Chemical Reactions Analysis

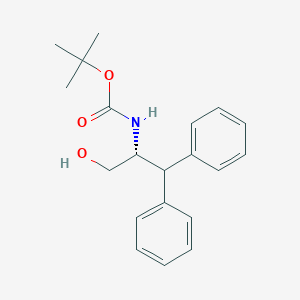

In a study, 4-Methylestradiol was selected for use as an internal standard (IS) based on similarities in structural and chromatographic properties compared with the targeted ginsenosides .Physical And Chemical Properties Analysis

The safety data sheet for 4-Methylestradiol suggests that it should be handled with care to avoid dust formation and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .科学的研究の応用

Application in Endocrinology

Summary of the Application

4-Methylestradiol (4-ME2) is a derivative of estrogen, a hormone that plays a crucial role in various biological processes . It has been used in research to understand the effects of estrogen on nearly every organ .

Methods of Application

The synthesis of 4-ME2 was carried out by reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol .

Results or Outcomes

The relative binding affinity of 4-ME2 was found to be 10 and 25% of estradiol at 0 and 25°C, respectively . 4-ME2 had considerably weaker uterotrophic activity relative to estrone and was found to have no significant effect on certain biological processes .

Application in Analytical Chemistry

Summary of the Application

4-Methylestradiol has been used as an internal standard (IS) in the analysis of ginsenosides, active compounds found in the Panax family of plants .

Methods of Application

A new liquid chromatography-tandem mass spectrometry (LC–MS/MS) method was developed for the analysis of ginsenosides in three Panax ginseng reference materials (RMs). 4-Methylestradiol and SRM 3389 Ginsenoside Calibration Solution served as an internal standard (IS) and calibration standards, respectively .

Results or Outcomes

The method allowed for the quantitation of seven ginsenosides in the three ginseng materials (rhizomes, extract, and an oral dosage form). Mass fraction values for the seven ginsenosides ranged from 1.27 mg/g to 21.42 mg/g, 3.25 mg/g to 35.81 mg/g, and 0.56 mg/g to 2.51 mg/g for SRM 3384, SRM 3385, and RM 8664, respectively .

Application in Neurobiology

Summary of the Application

4-Methylestradiol has been used in research to understand the role of estrogen in the brain, particularly in the hippocampus . It has been shown that estradiol, synthesized de novo in the hippocampus, plays essential roles in the modulation of synaptic plasticity and neuroprotection .

Methods of Application

The presence of aromatase, the final enzyme in estrogen synthesis, in the hippocampus led to the discovery that estradiol is actually synthesized de novo in this part of the brain .

Results or Outcomes

This discovery has shifted the paradigm, indicating that hippocampus-derived estradiol, rather than estradiol originating from the gonads, plays a significant role in synaptic plasticity and neuroprotection .

Application in Clinical Medicine

Summary of the Application

The research findings on estrogen, including 4-Methylestradiol, have been rapidly translated into the development of clinically applicable estrogen preparations .

Methods of Application

The discoveries have led to the birth control pill, prevention and treatment of breast cancer, menopausal hormone therapy, induction of puberty in hypogonadal girls, prevention and treatment of osteoporosis, and vaginal estrogen therapy, among others .

Results or Outcomes

These clinical applications have had a significant impact on women’s health, demonstrating the importance of estrogen in various physiological processes .

Application in Oncology

Summary of the Application

Estrogen, including 4-Methylestradiol, has been used in the development of the first animal model of hormone-dependent breast cancer .

Methods of Application

The model was developed late in the career of the researcher, who was motivated by the progress in research .

Results or Outcomes

This model has been instrumental in understanding the role of estrogen in breast cancer and has led to the development of preventive and treatment methods .

Application in Men’s Health

Summary of the Application

More recently, the role of estrogen in men was uncovered by prismatic examples of estrogen deficiency in male patients and by knockout of the estrogen receptor and aromatase in animals .

Methods of Application

This was achieved through clinical and experimental data, including the knockout of the estrogen receptor and aromatase in animals .

Results or Outcomes

These studies have demonstrated important effects of estrogen on bone and reproductive function in men .

Safety And Hazards

特性

IUPAC Name |

(8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,18,20-21H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHOYPMKTGTOLM-SMYFESCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872685 | |

| Record name | 4-Methylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylestradiol | |

CAS RN |

6171-48-8 | |

| Record name | 4-Methylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006171488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94DM04YP7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。